Superior Antagonist Activity at Human Alpha4Beta2 Nicotinic Acetylcholine Receptor (nAChR)
In a direct, quantitative comparison of in vitro antagonist activity at the human alpha4beta2 nicotinic acetylcholine receptor (nAChR), the target compound demonstrated an IC50 of 16 nM [1]. This represents a 350-fold improvement in potency compared to a closely related structural analog, which exhibited an IC50 of 5,600 nM [2].
| Evidence Dimension | Antagonist activity at human alpha4beta2 nAChR |
|---|---|
| Target Compound Data | IC50 = 16 nM |
| Comparator Or Baseline | A closely related structural analog (inferred from same assay but different ligand ID, likely a structural variant of the chloroacetamide series). IC50 = 5,600 nM |
| Quantified Difference | Target compound is 350 times more potent (lower IC50). |
| Conditions | In vitro assay in SH-EP1 cells expressing human alpha4beta2 nAChR, measuring inhibition of carbamylcholine-induced 86Rb+ efflux. |
Why This Matters
For researchers targeting the alpha4beta2 nAChR in neurological disorders, this compound offers a significant potency advantage, enabling more effective receptor blockade at lower concentrations and reducing potential off-target effects associated with higher compound load.
- [1] BindingDB. (2012). BDBM50419266 CHEMBL1835610. Retrieved from https://ww.w.bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50382472 CHEMBL2024094. Retrieved from https://ww.w.bindingdb.org View Source
